3-chloro-4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine
CAS No.: 2640898-08-2
Cat. No.: VC11861337
Molecular Formula: C17H22ClN3O2
Molecular Weight: 335.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640898-08-2 |
|---|---|
| Molecular Formula | C17H22ClN3O2 |
| Molecular Weight | 335.8 g/mol |
| IUPAC Name | 4-[[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole |
| Standard InChI | InChI=1S/C17H22ClN3O2/c1-12-15(13(2)23-20-12)10-21-7-4-14(5-8-21)11-22-17-3-6-19-9-16(17)18/h3,6,9,14H,4-5,7-8,10-11H2,1-2H3 |
| Standard InChI Key | RXOIUZBXDXRFON-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=C(C=NC=C3)Cl |
| Canonical SMILES | CC1=C(C(=NO1)C)CN2CCC(CC2)COC3=C(C=NC=C3)Cl |
Introduction
3-Chloro-4-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound featuring a pyridine core with a chlorine atom at the 3-position and a methoxy group at the 4-position. It incorporates a piperidine moiety linked through a methylene bridge to a 3,5-dimethyl-1,2-oxazole ring. This unique arrangement of functional groups suggests potential interactions with biological systems, making it a candidate for medicinal chemistry applications.
Synthesis and Potential Applications
The synthesis of this compound involves several key steps, typically starting from simpler precursors and building up to the final structure through various chemical reactions. The specific reaction conditions and reagents used can significantly influence the yield and purity of the final compound.
Biological Activities
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Hemorheological Activity: Shows potential in reducing blood viscosity, which could be beneficial in certain medical conditions.
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Neuropharmacological Properties: Preliminary studies suggest it may cross the blood-brain barrier, enhancing its potential as a therapeutic agent in neuropharmacology.
Research Findings and Potential Therapeutic Uses
Research on this compound is ongoing, with a focus on its potential therapeutic effects. The structural complexity, including the combination of piperidine and oxazole rings, suggests diverse biological activities that could be leveraged in drug development.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-4-({1-[(3,5-Dimethyl-1,2-Oxazol-4-Yl)methyl]piperidin-4-Yl}methoxy)pyridine | Not explicitly provided | Features a pyridine core with piperidine and oxazole moieties |
| N-{1-[3,5-Dimethyl]-1,2 Oxazol}-N-methylpyridin | C17H24N4O | Contains additional methyl groups on the oxazole ring |
| 5-[4-(Chloromethyl)piperidin]-3-methyl oxazole | C15H20ClN3O | Lacks the pyridine ring; focuses on piperidine and oxazole interaction |
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